5-(4-Nitrophenyl)-2-furaldehyde chemical properties
5-(4-Nitrophenyl)-2-furaldehyde chemical properties
An In-depth Technical Guide to 5-(4-Nitrophenyl)-2-furaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
5-(4-Nitrophenyl)-2-furaldehyde is a bifunctional organic compound featuring a furan ring substituted with both a reactive aldehyde group and an electron-withdrawing nitrophenyl moiety. This unique structural arrangement makes it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Its applications range from being a precursor for complex heterocyclic systems to a building block for compounds with demonstrated biological activities, including antibacterial and fungistatic properties[1][2]. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, intended for researchers and professionals in chemical and pharmaceutical development.
Core Physicochemical Properties
5-(4-Nitrophenyl)-2-furaldehyde is a solid compound, typically appearing as a yellow to dark yellow crystalline powder[1][2][3][4]. Its core properties are summarized in the table below, compiled from various chemical data providers. Proper storage involves keeping it in a dark, dry, and sealed environment at room temperature to maintain its stability[1][2][4].
| Property | Value | Source(s) |
| CAS Number | 7147-77-5 | [1][3][5][6] |
| Molecular Formula | C₁₁H₇NO₄ | [1][3][4][6] |
| Molecular Weight | 217.18 g/mol | [1][3][6] |
| IUPAC Name | 5-(4-nitrophenyl)furan-2-carbaldehyde | [5][6] |
| Appearance | Yellow to Dark Yellow Solid/Powder | [1][2][3][7] |
| Melting Point | 204-206 °C (lit.) | [1][2][4] |
| Boiling Point | 406.8 ± 35.0 °C (Predicted) | [1][2][4] |
| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [1][2][4] |
| Solubility | DMSO (Slightly, Heated), Ethyl Acetate (Slightly, Heated)[1][2][3][4]. Insoluble in water[4]. | [1][2][3][4] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | [1][2][4][7] |
Spectroscopic Profile for Structural Elucidation
The identity and purity of 5-(4-Nitrophenyl)-2-furaldehyde are routinely confirmed using standard spectroscopic techniques. The key spectral features are consistent with its structure, containing an aldehyde, a disubstituted furan ring, and a para-substituted nitrobenzene ring.
| Technique | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum provides distinct signals for each proton environment. Expected peaks include a singlet for the aldehyde proton (-CHO), doublets for the furan ring protons, and two sets of doublets in the aromatic region corresponding to the AA'BB' system of the para-substituted nitrophenyl ring[8][9]. |
| ¹³C NMR | The carbon spectrum for the closely related 5-(4-nitrophenyl)furan-2-carboxylic acid shows characteristic peaks for all 11 carbons, including the carbonyl carbon, and carbons of the furan and nitrophenyl rings, which would be analogous for the aldehyde[10]. |
| Infrared (IR) | ATR-IR spectra confirm the presence of key functional groups: a strong carbonyl (C=O) stretch for the aldehyde, characteristic stretches for the nitro group (NO₂), C-O-C stretching of the furan ring, and C=C stretches of the aromatic rings[6]. |
| Mass Spec. (MS) | GC-MS analysis shows a molecular ion peak corresponding to its molecular weight of 217 g/mol [6]. |
Synthesis and Chemical Reactivity
The synthesis and reactivity of 5-(4-Nitrophenyl)-2-furaldehyde are central to its utility as a chemical intermediate.
Synthetic Methodologies
Several synthetic routes have been established. A classical approach involves the reaction of 2-furancarboxaldehyde (furfural) with 4-nitroaniline[1][2]. Modern methods, however, often rely on palladium-catalyzed cross-coupling reactions for higher efficiency and broader substrate scope. The Suzuki coupling, in particular, is a robust method for forming the aryl-furan bond.
Method 1: Suzuki Cross-Coupling Reaction This is an effective method for creating C-C bonds. The synthesis of the related 5-(4-nitrophenyl)furan-2-carboxylic acid has been achieved via a Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, catalyzed by a palladium complex[10]. A similar strategy can be applied to synthesize the target aldehyde.
Caption: Suzuki coupling workflow for synthesis.
Chemical Reactivity and Stability
The reactivity is dominated by its aldehyde functional group, making it a substrate for numerous transformations.
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Aldehyde Reactions: The aldehyde group is highly susceptible to nucleophilic attack. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones[9]. This reactivity is fundamental to its use in synthesizing larger, more complex molecules with potential biological activity. It is also a suitable electrophile for the Wittig reaction , allowing for the conversion of the aldehyde into an alkene, thereby extending the carbon chain[11][12][13].
Caption: Wittig reaction of the title compound.
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Stability: The compound's stability is pH-dependent. In alkaline solutions, the related 5-nitro-2-furaldehyde can form a nitronic acid anion. Subsequent acidification can lead to an irreversible ring-opening reaction, highlighting the need for controlled pH conditions in experimental setups[14][15].
Applications in Research and Drug Development
The primary value of 5-(4-Nitrophenyl)-2-furaldehyde lies in its utility as a versatile synthetic precursor and its association with biologically active molecules.
-
Synthetic Intermediate: It serves as a key building block for synthesizing a wide array of heterocyclic compounds. Its aldehyde functionality allows for the introduction of various side chains and the construction of larger molecular frameworks, such as Schiff bases and hydrazones, which are then evaluated for pharmacological activities[9].
-
Biological and Pharmacological Relevance:
-
Antimicrobial Activity: As a nitrofuran derivative, the compound itself is described as having antibacterial and fungistatic properties[1][2]. The nitrofuran scaffold is a well-known pharmacophore present in several antimicrobial drugs[16]. Derivatives synthesized from 5-nitro-2-furaldehyde have shown potent activity against various bacterial and fungal strains[17][18].
-
Antitubercular Research: The closely related 5-(4-nitrophenyl)furan-2-carboxylic acid has been investigated as part of a class of compounds targeting iron acquisition in Mycobacterium tuberculosis, the causative agent of tuberculosis[10]. This suggests that the 5-(4-nitrophenyl)furan scaffold is a promising starting point for developing new anti-TB agents.
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Pharmaceutical Reference Standard: It is identified as "Dantrolene Related Compound C," indicating its use as a certified reference material or impurity standard in the quality control and analysis of the muscle relaxant drug Dantrolene[1][2].
-
Caption: Role as a precursor in drug discovery.
Safety and Handling
As a laboratory chemical, 5-(4-Nitrophenyl)-2-furaldehyde must be handled with appropriate precautions.
-
Hazard Identification (GHS Classification):
-
Recommended Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3].
-
P264: Wash hands and skin thoroughly after handling[3].
-
P270: Do not eat, drink or smoke when using this product[3][7].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3].
-
Store in a well-ventilated place and keep the container tightly closed[3].
-
Conclusion
5-(4-Nitrophenyl)-2-furaldehyde is a chemical compound of significant interest due to its versatile reactivity and its established role as a precursor to pharmacologically active molecules. The presence of the aldehyde group allows for straightforward synthetic modifications, while the nitrophenyl-furan core serves as a valuable scaffold in the design of novel therapeutic agents, particularly in the antimicrobial field. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective application in both academic research and industrial drug development.
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